![molecular formula C15H28N2O6 B6318864 (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate CAS No. 860033-33-6](/img/structure/B6318864.png)
(S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate
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Overview
Description
-(S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate, also known as E2BAP, is an organic compound with a molecular weight of 402.51 g/mol. It is a chiral compound composed of two asymmetric carbon atoms, making it an important intermediate in the synthesis of several pharmaceutical compounds. E2BAP has been used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the investigation of future directions.
Scientific Research Applications
(S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, such as the anti-inflammatory agent indomethacin, the anti-hypertensive agent losartan, and the anti-diabetic agent glimepiride. It has also been used in the synthesis of other pharmaceutical compounds, such as the anti-malarial agent artemisinin and the anti-epileptic agent topiramate. In addition, (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate has been used in the synthesis of other compounds, such as the fluorescent dye 5-aminopyrene-1-sulfonic acid.
Mechanism of Action
Target of Action
It is known to be involved in the transprotection of tertiary amines .
Mode of Action
The compound plays a significant role in the transprotection of tertiary amines to tert-butyloxycarbonyl (Boc) derivatives . This process involves exocyclic N–C hydrogenolysis catalyzed by Pd/C . The compound acts as an additive to effectively promote the exocyclic N–C hydrogenolysis of tertiary amines .
Biochemical Pathways
The compound is involved in the N-dealkylation of hindered tertiary amines . This process is facilitated by the compound acting as an additive, promoting the exocyclic N–C hydrogenolysis of tertiary amines .
Result of Action
The compound’s action results in the formation of a transient charged carbamate, which is considered the plausible intermediate . This selective transprotection enables the development of a robust stereoselective methodology for the preparation of both enantiomers of 2-azanorbornane-3-exo-carboxylates .
Advantages and Limitations for Lab Experiments
The use of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a relatively inexpensive compound. In addition, it can be used to control the stereoselectivity of a reaction, which can be beneficial when synthesizing compounds with multiple stereoisomers. However, there are also some limitations associated with the use of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate in laboratory experiments. For example, the compound is relatively unstable and can be easily hydrolyzed in aqueous solutions. In addition, the reaction of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate with a primary amine can produce a variety of by-products, which can be difficult to separate from the desired product.
Future Directions
Despite the advantages and limitations of using (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate in laboratory experiments, there are still many potential future directions for the compound. For example, it could be used in the synthesis of more complex compounds, such as peptides and nucleic acids. In addition, it could be used to control the stereoselectivity of more complex reactions, such as those involving asymmetric catalysis. Finally, it could be used to study the mechanisms of drug action and to develop more efficient and selective drug delivery systems.
Synthesis Methods
The synthesis of (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate is typically accomplished through a two-step process. The first step involves the reaction of ethyl 2-chloropropionate with t-butyl isocyanate, which produces the intermediate compound ethyl 2-(t-butyl isocyanato)propionate. This intermediate is then reacted with a primary amine, such as aniline, to form the desired product, (S)-Ethyl 2,3-bis((t-butoxycarbonyl)amino)propanoate. The reaction is typically carried out in an organic solvent, such as dichloromethane, and can be catalyzed by a base, such as sodium hydroxide.
properties
IUPAC Name |
ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKREOIUWTWNN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate |
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